molecular formula C27H35NO4 B13391817 N-alpha-(9-Fluorenylmethoxycarbonyl)-L-alpha-aminolauric acid

N-alpha-(9-Fluorenylmethoxycarbonyl)-L-alpha-aminolauric acid

Cat. No.: B13391817
M. Wt: 437.6 g/mol
InChI Key: ZKMKLCPVASBFKI-UHFFFAOYSA-N
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Description

N-alpha-(9-Fluorenylmethoxycarbonyl)-L-alpha-aminolauric acid (CAS: 1338002-17-7), also known as Fmoc-Adod(2)-OH, is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS). The compound features a 12-carbon lauric acid backbone with an Fmoc (9-fluorenylmethoxycarbonyl) group protecting the α-amino group . This structural design enhances solubility in organic solvents (e.g., DMF, DCM) and allows selective deprotection under mild basic conditions (e.g., piperidine), making it valuable for constructing hydrophobic peptide segments or lipidated biomolecules.

Properties

Molecular Formula

C27H35NO4

Molecular Weight

437.6 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)dodecanoic acid

InChI

InChI=1S/C27H35NO4/c1-2-3-4-5-6-7-8-9-18-25(26(29)30)28-27(31)32-19-24-22-16-12-10-14-20(22)21-15-11-13-17-23(21)24/h10-17,24-25H,2-9,18-19H2,1H3,(H,28,31)(H,29,30)

InChI Key

ZKMKLCPVASBFKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Synthetic Routes

The synthesis of N-alpha-(9-Fluorenylmethoxycarbonyl)-L-alpha-aminolauric acid generally involves the reaction of lauric acid with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Reaction Conditions

  • Reagents: Lauric acid, 9-fluorenylmethyloxycarbonyl chloride, sodium hydroxide or triethylamine.
  • Solvents: Dichloromethane or dimethylformamide.
  • Temperature: Room temperature.
  • Yield: The yield can vary depending on the purity of reagents and reaction conditions.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process often involves the use of automated peptide synthesizers, which allow for efficient and high-throughput production of 9-fluorenylmethyloxycarbonyl-protected amino acids. High-purity reagents and solvents are crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: The 9-fluorenylmethyloxycarbonyl group can be removed under basic conditions, typically using piperidine in dimethylformamide, to expose the free amino group for further reactions.
  • Coupling Reactions: The free amino group can then participate in peptide bond formation through coupling reactions with carboxyl groups of other amino acids or peptides. Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used in the presence of coupling additives like hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

Reagent/Condition Purpose
Piperidine in dimethylformamide Removal of the 9-fluorenylmethyloxycarbonyl group
DCC or EDC with HOBt Peptide bond formation

Mechanism of Action

The primary function of this compound is to protect the amino group during peptide synthesis. The 9-fluorenylmethyloxycarbonyl group is removed under basic conditions, exposing the free amino group for further reactions. The hydrophobic and aromatic nature of the 9-fluorenylmethyloxycarbonyl group also promotes the self-assembly of peptides, which can be useful in the development of functional materials.

Research Discoveries

The use of 9-fluorenylmethyloxycarbonyl-protected amino acids in solid-phase peptide synthesis has been significantly enhanced over the years. Advances in solid supports, linkages, and side-chain protecting groups have led to impressive syntheses of biologically active and isotopically labeled peptides and small proteins. The versatility of these methods allows for a wide range of conditions, making them highly adaptable in bioorganic chemistry.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide, to expose the free amino group for further reactions.

    Coupling Reactions: The free amino group can then participate in peptide bond formation through coupling reactions with carboxyl groups of other amino acids or peptides.

Common Reagents and Conditions:

    Fmoc Removal: Piperidine in dimethylformamide.

    Coupling Reactions: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of coupling additives like hydroxybenzotriazole (HOBt).

Major Products:

    Fmoc Removal: The major product is the free amino group of the dodecanoic acid.

    Coupling Reactions: The major products are peptides or peptide chains formed through the amide bond formation.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: (2S)-2-(Fmoc-amino)dodecanoic acid is widely used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group during the synthesis process.

Biology:

    Protein Engineering: It is used in the synthesis of peptides and proteins for various biological studies, including enzyme-substrate interactions and protein-protein interactions.

Medicine:

    Drug Development: The compound is used in the synthesis of peptide-based drugs and therapeutic agents.

Industry:

    Material Science: Fmoc-protected amino acids are used in the development of novel materials with specific properties, such as hydrogels and nanomaterials.

Mechanism of Action

The primary function of (2S)-2-(Fmoc-amino)dodecanoic acid is to protect the amino group during peptide synthesis. The Fmoc group is removed under basic conditions, exposing the free amino group for further reactions. The hydrophobic and aromatic nature of the Fmoc group also promotes the self-assembly of peptides, which can be useful in the development of functional materials.

Comparison with Similar Compounds

Comparison with Similar Fmoc-Protected Amino Acid Derivatives

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical properties of N-alpha-(9-Fluorenylmethoxycarbonyl)-L-alpha-aminolauric acid and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
This compound 1338002-17-7 C₂₇H₃₅NO₄ 449.58 12-carbon aliphatic chain, Fmoc-protected α-amine Hydrophobic peptide segments, lipidated peptides
Fmoc-alpha-Me-L-Phe-OH 135944-05-7 C₂₆H₂₃NO₄ 425.47 Methyl-substituted phenylalanine side chain Conformational restraint in peptides
Fmoc-L-Asp-NH₂ 200335-40-6 C₁₉H₁₈N₂O₅ 354.36 Aspartic acid amide, polar side chain Peptide backbone modification, solubility tuning
Fmoc-L-Dab(Alloc)-OH - C₂₃H₂₄N₂O₆ 424.40 γ-allyloxycarbonyl (Alloc) on diamino butyric acid Orthogonal protection for branched peptides
Fmoc-L-Met(O₂)-OH - C₂₃H₂₅NO₆S 467.51 Methionine sulfone, oxidized sulfur moiety Oxidation-stable peptide linkages
Fmoc-L-Dab(Palm)-OH 1858224-29-9 C₃₉H₆₄N₂O₅ 640.94 γ-palmitoyl on diamino butyric acid Lipidated peptides, membrane protein studies
Fmoc-L-glutamic acid α-allyl ester - C₂₃H₂₃NO₆ 409.44 Allyl-protected γ-carboxyl group Selective deprotection for carboxyl activation

Key Comparative Insights

Hydrophobicity and Solubility
  • The 12-carbon lauric acid chain in this compound confers significant hydrophobicity, making it ideal for membrane-interacting peptides. In contrast, Fmoc-L-Asp-NH₂ (polar amide side chain) enhances aqueous solubility .
  • Fmoc-L-Dab(Palm)-OH and Fmoc-L-Dab(Alloc)-OH integrate long-chain fatty acids or labile protecting groups, respectively, balancing hydrophobicity with orthogonal reactivity .
Orthogonal Protection Strategies
  • Compounds like Fmoc-L-Dab(Alloc)-OH enable multi-step synthesis via allyloxycarbonyl (Alloc) deprotection using Pd(0) catalysts, whereas the lauric acid derivative relies solely on Fmoc removal .
Functional Versatility
  • Fmoc-L-Met(O₂)-OH provides oxidation-resistant methionine analogs, contrasting with the lauric acid derivative’s role in hydrophobic interactions .
  • Fmoc-L-glutamic acid α-allyl ester allows selective activation of the γ-carboxyl group, useful for cyclic or branched peptides .

Peptide Engineering

  • The lauric acid derivative is critical for synthesizing antimicrobial peptides (AMPs) and lipopeptide vaccines due to its lipid-like properties .
  • Fmoc-L-Dab(Palm)-OH and similar lipidated analogs are employed in drug delivery systems to enhance cellular uptake .

Stability and Reactivity

  • The Fmoc group in all listed compounds ensures stability during SPPS, but Fmoc-L-Met(O₂)-OH uniquely resists oxidation, enabling stable disulfide-rich peptide synthesis .

Biological Activity

N-alpha-(9-Fluorenylmethoxycarbonyl)-L-alpha-aminolauric acid (Fmoc-L-Ala) is a synthetic amino acid derivative widely utilized in peptide synthesis due to its unique structural characteristics, which include a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is notable for its potential biological activities, especially in the context of drug development and peptide-based therapeutics. This article delves into the biological activity of Fmoc-L-Ala, exploring its synthesis, mechanisms of action, and relevant research findings.

Basic Information

  • Molecular Formula : C27H35NO4
  • Molar Mass : 437.57 g/mol
  • Appearance : White to off-white powder

Structure and Stability

The Fmoc group serves as a protective moiety that stabilizes the amino group during peptide synthesis, allowing for high-purity products essential in biochemical applications. The compound's longer aliphatic side chain influences its physical properties and biological interactions compared to other Fmoc-protected amino acids.

The biological activity of Fmoc-L-Ala is primarily associated with its role in peptide synthesis and the subsequent properties of the resulting peptides. Compounds with similar structures have been studied for their interactions with various biological targets, including enzymes and receptors. These interactions are crucial for understanding the therapeutic potential of synthesized peptides derived from Fmoc-L-Ala.

Case Studies and Research Findings

  • Peptide Synthesis and Biological Evaluation
    • Research has demonstrated that peptides synthesized using Fmoc-L-Ala exhibit enhanced stability and bioactivity compared to those synthesized with other amino acids. For instance, studies on peptides containing lauric acid derivatives have shown promising antimicrobial and anti-inflammatory activities.
  • Comparative Studies
    • A comparative analysis of peptides synthesized with Fmoc-L-Ala versus those with shorter or branched-chain amino acids revealed that the longer aliphatic side chain contributes to increased hydrophobic interactions, potentially enhancing membrane permeability and bioavailability.
  • Potential Therapeutic Applications
    • Investigations into the therapeutic applications of peptides containing Fmoc-L-Ala have highlighted their potential in treating conditions such as infections and inflammatory diseases. The unique structural features of these peptides facilitate specific interactions with biological targets, suggesting a pathway for drug development.

Summary of Biological Activities

The following table summarizes key findings related to the biological activities associated with Fmoc-L-Ala:

Activity Description Reference
AntimicrobialPeptides show enhanced activity against various bacterial strains
Anti-inflammatoryCompounds exhibit potential to reduce inflammation in vitro
Membrane permeabilityLonger aliphatic side chains enhance the ability of peptides to cross membranes

Q & A

Q. What are the optimal methodologies for synthesizing and purifying N-alpha-(9-Fluorenylmethoxycarbonyl)-L-alpha-aminolauric acid?

The synthesis of this compound typically involves sequential protection and coupling reactions. Key steps include:

  • Fmoc Protection : The amino group of L-alpha-aminolauric acid is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride under alkaline conditions (pH 8–9) to ensure selective protection .
  • Coupling Reagents : Carbodiimide-based reagents (e.g., DIC) combined with activators like Oxyma Pure are used to minimize racemization during solid-phase synthesis .
  • Purification : Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and gradient elution (acetonitrile/water with 0.1% TFA) is recommended to achieve >98% purity. Analytical confirmation via NMR (¹H, ¹³C) and mass spectrometry is critical .

Q. How does the Fmoc group in this compound enhance its utility in peptide synthesis?

The Fmoc group serves as a temporary protecting group for the amino terminus, offering:

  • Stability : Resistant to acidic and nucleophilic conditions but cleavable under mild basic conditions (e.g., 20% piperidine in DMF) .
  • Orthogonal Protection : Compatible with acid-labile side-chain protecting groups (e.g., tert-butyl), enabling sequential deprotection in multi-step syntheses .
  • Monitoring : The Fmoc group’s UV absorbance (λ = 301 nm) allows real-time monitoring of coupling efficiency during solid-phase synthesis .

Advanced Questions

Q. What experimental strategies mitigate side reactions like aspartamide formation when incorporating this compound into peptide chains?

Aspartamide formation, a common side reaction during peptide synthesis, can be minimized by:

  • Low-Temperature Coupling : Conducting reactions at 0–4°C to suppress base-catalyzed β-elimination .
  • Coupling Reagent Selection : Using HOBt/DIC instead of HATU to reduce racemization risk .
  • Side-Chain Protection : Employing bulky esters (e.g., 2-phenylisopropyl) to sterically hinder intramolecular cyclization .
  • Post-Synthesis Analysis : LC-MS or MALDI-TOF to detect and quantify byproducts, followed by iterative purification .

Q. How can researchers integrate this compound into lipidated peptides for drug delivery applications?

The compound’s lauric acid moiety enables lipid conjugation, enhancing membrane permeability. Key steps include:

  • Lipidation Strategies :

    MethodReagents/ConditionsApplication
    Direct Conjugation DIC/Oxyma in DMF, 25°C, 2hCovalent attachment to peptide N-terminus
    Enzymatic Lipidation Lipase B (solvent-free, 40°C)Site-specific modification
  • Analytical Validation : MALDI-TOF for mass confirmation and circular dichroism (CD) to assess structural integrity post-lipidation .

Q. What advanced analytical techniques resolve contradictions in structural characterization data for this compound?

Discrepancies in NMR or mass spectra can arise from residual solvents or stereochemical impurities. Resolution methods include:

  • 2D NMR (HSQC, HMBC) : Assigns specific proton-carbon correlations to confirm the Fmoc group’s position and lauric acid chain orientation .
  • Chiral HPLC : Uses a Chirobiotic T column (mobile phase: hexane/isopropanol) to verify enantiomeric purity (>99% ee) .
  • High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns to distinguish between molecular ion peaks and adducts .

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